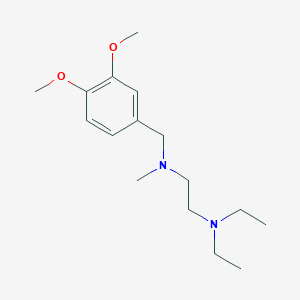
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. C16 is a member of the acrylamide family and is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 1,2-dimethyl-1H-indole-3-carboxaldehyde and malononitrile.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide is not fully understood. However, it is believed that N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide exerts its pharmacological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and reduce the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also exhibited neuroprotective effects against oxidative stress-induced damage in neuronal cells. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to modulate glucose metabolism and insulin signaling in adipocytes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. However, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide also has limitations, including its poor solubility in water and the lack of in vivo studies to validate its pharmacological properties.
Orientations Futures
There are several future directions for the research of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and its potential targets. Secondly, in vivo studies are needed to validate the pharmacological properties of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and to assess its toxicity and pharmacokinetics. Thirdly, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be modified to improve its solubility and bioavailability. Fourthly, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be used as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, among others. Further studies are needed to elucidate the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide and its potential targets, validate its pharmacological properties in vivo, and develop new drugs based on N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide involves the reaction of 4-chlorobenzylamine with 1,2-dimethyl-1H-indole-3-carboxaldehyde and malononitrile in the presence of a catalyst and solvent. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the final product. The purity and yield of N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can be improved through various purification techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has been investigated for its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. In vitro studies have shown that N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, through the induction of apoptosis and cell cycle arrest. N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has also shown promising antiviral activity against the influenza virus and hepatitis C virus. Furthermore, N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethyl-1H-indol-3-yl)acrylamide has exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1,2-dimethylindol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-18(17-5-3-4-6-19(17)24(13)2)11-14(12-22)20(25)23-16-9-7-15(21)8-10-16/h3-11H,1-2H3,(H,23,25)/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFBEGBLHWXPTF-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)
![N-{[(4-methoxybenzyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5758375.png)



![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5758414.png)
![2-(2-fluorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758426.png)
![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5758441.png)

![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)
![6-ethyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5758466.png)